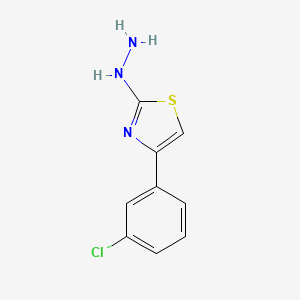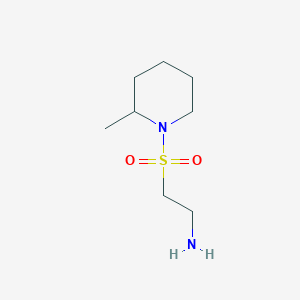
2-((2-Methylpiperidin-1-yl)sulfonyl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2-Methylpiperidin-1-yl)sulfonyl)ethanamine is a chemical compound with the molecular formula C8H18N2O2S and a molecular weight of 206.30572 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a methyl group and a sulfonyl group attached to an ethanamine chain. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 2-((2-Methylpiperidin-1-yl)sulfonyl)ethanamine typically involves the reaction of 2-methylpiperidine with ethanesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
2-((2-Methylpiperidin-1-yl)sulfonyl)ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically results in the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols replace the sulfonyl group, forming new compounds.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions .
Wissenschaftliche Forschungsanwendungen
2-((2-Methylpiperidin-1-yl)sulfonyl)ethanamine is utilized in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in medicinal chemistry and material science.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors. It is used in biochemical assays to investigate enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications. It is being investigated for its role in drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways.
Wirkmechanismus
The mechanism of action of 2-((2-Methylpiperidin-1-yl)sulfonyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The piperidine ring provides structural stability and enhances binding affinity to the target molecules .
Vergleich Mit ähnlichen Verbindungen
2-((2-Methylpiperidin-1-yl)sulfonyl)ethanamine can be compared with other similar compounds, such as:
2-((2-Methylpiperidin-1-yl)sulfonyl)ethanol: This compound has a hydroxyl group instead of an amine group, leading to different chemical reactivity and applications.
2-((2-Methylpiperidin-1-yl)sulfonyl)ethanoic acid: The presence of a carboxylic acid group instead of an amine group results in different biological activities and uses.
2-((2-Methylpiperidin-1-yl)sulfonyl)ethanamide:
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it a versatile compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C8H18N2O2S |
|---|---|
Molekulargewicht |
206.31 g/mol |
IUPAC-Name |
2-(2-methylpiperidin-1-yl)sulfonylethanamine |
InChI |
InChI=1S/C8H18N2O2S/c1-8-4-2-3-6-10(8)13(11,12)7-5-9/h8H,2-7,9H2,1H3 |
InChI-Schlüssel |
IRFWRGQABNUXHB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCCN1S(=O)(=O)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


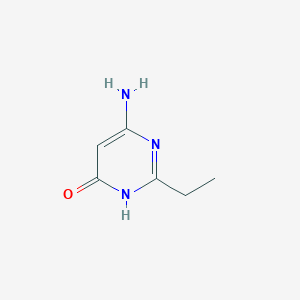
![(2R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol](/img/structure/B15052564.png)
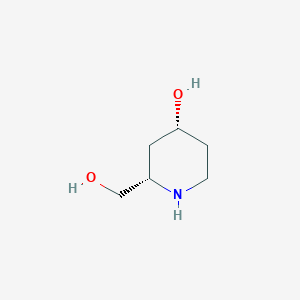
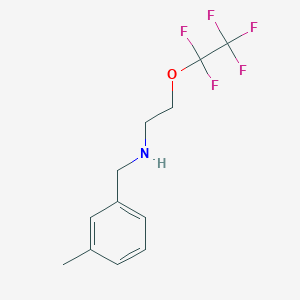

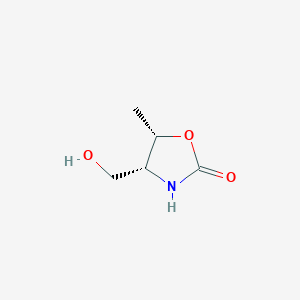
![(NE)-N-[1-(3-chloro-4-methylphenyl)ethylidene]hydroxylamine](/img/structure/B15052587.png)
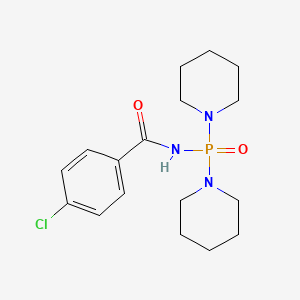
![methyl (2S)-3-[4-(chloromethyl)phenyl]-2-acetamidopropanoate](/img/structure/B15052611.png)
![4-[3-(Piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B15052613.png)
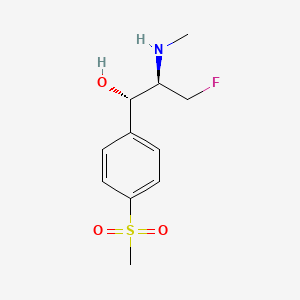
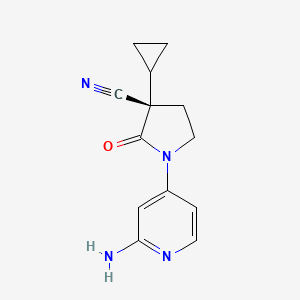
![(1R,5R,6S)-6-hydroxy-8-oxabicyclo[3.2.1]octan-3-one](/img/structure/B15052623.png)
